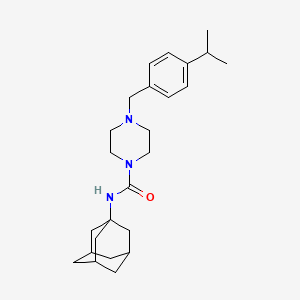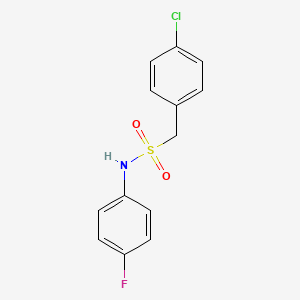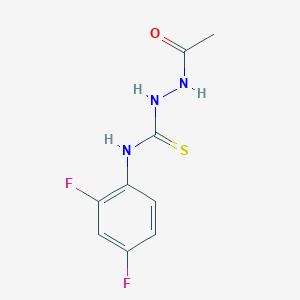![molecular formula C18H17FN4OS2 B4759903 N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4759903.png)
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
Übersicht
Beschreibung
The compound under discussion is part of a broader category of chemicals that have been extensively studied for their various biological activities and chemical properties. The synthesis and analysis of such compounds, including thiadiazole derivatives, are crucial for understanding their potential applications in various fields, excluding drug use and dosage information as per the request.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of specific amino compounds with isocyanates or other related chemical entities. For example, the synthesis of similar compounds has been achieved by reacting amino-thiadiazole with difluorobenzoyl isocyanate, showcasing the versatility and reactivity of the thiadiazole ring in forming complex structures (Xin-jian Song et al., 2008; Li-Qiao Shi, 2011).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by various techniques such as X-ray crystallography, NMR, MS, and IR, which reveal the planarity of the urea scaffold and the presence of intramolecular and intermolecular hydrogen bonds. These structural features contribute to the stability and crystalline nature of these compounds, facilitating π–π stacking interactions and forming dimers in some cases (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives includes their ability to undergo various reactions, forming new bonds and structures. The presence of functional groups such as the thiadiazole ring and urea moiety in these compounds allows for a wide range of chemical transformations, contributing to their diverse chemical properties.
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of thiadiazole derivatives are significantly influenced by their molecular structure. The planarity of the molecule and the type of intermolecular interactions present can affect these properties, which are crucial for determining the compound's suitability for specific applications.
Chemical Properties Analysis
Thiadiazole derivatives exhibit a wide range of chemical properties, including fungicidal and plant growth-regulating activities. These properties are attributed to the unique structural features of the thiadiazole ring and the specific substituents attached to it. The synthesis and study of these compounds contribute to the understanding of their potential utility in various fields (Xin-jian Song et al., 2008; Li-Qiao Shi, 2011).
Wirkmechanismus
Target of Action
It was designed and synthesized as an analog ofsorafenib , a known anticancer drug . Sorafenib targets multiple kinases, including VEGFR, PDGFR, and Raf kinases, which play crucial roles in tumor cell proliferation and tumor angiogenesis .
Mode of Action
As a sorafenib analog, it may interact with its targets (kinases) by binding to the atp-binding pocket, thereby inhibiting the kinase activity and blocking the downstream signaling pathways .
Biochemical Pathways
The compound likely affects the pathways associated with its targets. For instance, inhibition of VEGFR and PDGFR can disrupt angiogenesis, a process critical for tumor growth and metastasis. Blocking Raf kinases can interfere with the MAPK/ERK pathway, which regulates cell division and survival .
Result of Action
The compound has shown significant in vitro cytotoxicity effects against various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . Certain derivatives of the compound have demonstrated promising activities, especially against HeLa cancer cells, and were more potent than sorafenib . These compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .
Eigenschaften
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-12-6-8-14(9-7-12)20-17(24)21-18-23-22-16(26-18)11-25-10-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJDFLLPVIEDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759852.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4759855.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4759868.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)
![N-(2-chlorobenzyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4759891.png)
![1-[2-(2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4759909.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4759917.png)

![6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759927.png)